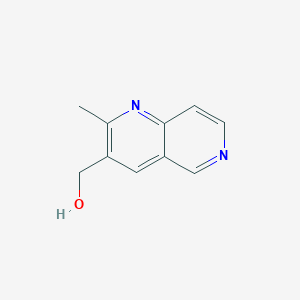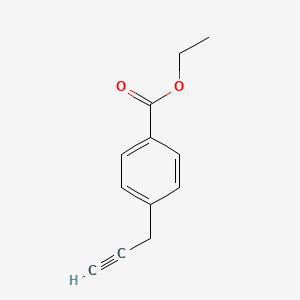
Methyl 3-(methylsulfonyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(methylsulfonyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by a picolinic acid core with a methylsulfonyl group attached to the third carbon and a methyl ester group attached to the carboxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methylsulfonyl)picolinate typically involves the sulfonylation of methyl picolinate. One common method is the reaction of methyl picolinate with a sulfonyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the compound .
化学反応の分析
Types of Reactions
Methyl 3-(methylsulfonyl)picolinate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted picolinates depending on the nucleophile used.
科学的研究の応用
Methyl 3-(methylsulfonyl)picolinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.
作用機序
The mechanism of action of Methyl 3-(methylsulfonyl)picolinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Halauxifen-methyl: Another picolinate compound used as a herbicide.
Florpyrauxifen-benzyl: A picolinate compound with herbicidal activity.
Picloram: A well-known picolinate herbicide.
Uniqueness
Methyl 3-(methylsulfonyl)picolinate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfonyl group, in particular, allows for unique substitution reactions and potential biological interactions that differentiate it from other picolinate compounds .
特性
CAS番号 |
61830-36-2 |
|---|---|
分子式 |
C8H9NO4S |
分子量 |
215.23 g/mol |
IUPAC名 |
methyl 3-methylsulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)7-6(14(2,11)12)4-3-5-9-7/h3-5H,1-2H3 |
InChIキー |
HXZZNMDQRKYCEA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC=N1)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



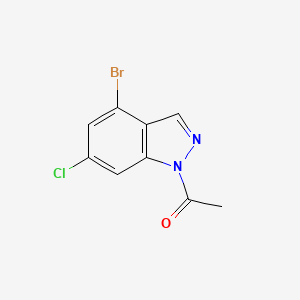
![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
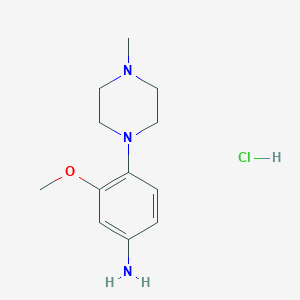
![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)

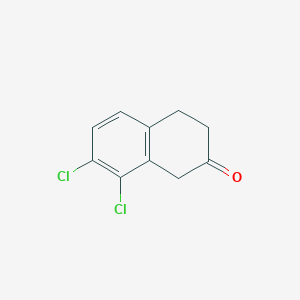

![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)

![3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)
